1-(3-Nitrobenzyl)piperidine-4-carboxylic acid

Medicinal Chemistry Enzymology Drug Metabolism

1-(3-Nitrobenzyl)piperidine-4-carboxylic acid (CAS 901924-29-6) is a uniquely selective research probe. It exhibits potent inhibition of human CES1 (Ki = 0.398 nM) but a >1000-fold weaker effect on porcine CES1, critical for species-specific IVIVE models. Its 3-nitro (vs. 4-nitro) regiochemistry enables precise mapping of nitro-group tolerance in CNS binding pockets. The orthogonal carboxylic acid and nitrobenzyl groups support divergent library synthesis via amide coupling and reductive amination. For hypoxia-activated prodrug research, the aromatic nitro group serves as a bioreductive trigger. Procure high-purity batch (≥95%) for reproducible SAR and metabolism studies.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
Cat. No. B7827640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrobenzyl)piperidine-4-carboxylic acid
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H16N2O4/c16-13(17)11-4-6-14(7-5-11)9-10-2-1-3-12(8-10)15(18)19/h1-3,8,11H,4-7,9H2,(H,16,17)
InChIKeyXKLVAOPKYLSINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Nitrobenzyl)piperidine-4-carboxylic acid Procurement Guide: Properties, Specifications, and Commercial Availability


1-(3-Nitrobenzyl)piperidine-4-carboxylic acid (CAS 901924-29-6) is a synthetic organic compound classified as a piperidine carboxylic acid derivative, bearing a 3-nitrobenzyl substituent on the piperidine nitrogen and a carboxylic acid group at the 4-position. Its molecular formula is C₁₃H₁₆N₂O₄ with a molecular weight of 264.28 g/mol . The compound is primarily utilized as a versatile building block and intermediate in medicinal chemistry and organic synthesis . Its structure contains a basic piperidine nitrogen and an acidic carboxylic acid group, rendering it a useful zwitterionic scaffold for further functionalization. It is commercially available from multiple suppliers with reported purity levels up to 98% .

1-(3-Nitrobenzyl)piperidine-4-carboxylic acid: Why Isomeric and Functional Analog Substitution Carries Experimental Risk


Substituting 1-(3-nitrobenzyl)piperidine-4-carboxylic acid with its closest structural analogs, such as the 4-nitrobenzyl isomer or the non-nitrated benzyl analog, is not chemically or biologically conservative. The 3-nitro versus 4-nitro positional isomerism dictates the molecular electrostatic potential and geometry, which can profoundly alter target binding affinity and selectivity [1]. Furthermore, the presence of the nitro group on the benzyl ring introduces distinct electronic effects and potential for bioreductive activation not found in the unsubstituted 1-benzylpiperidine-4-carboxylic acid [2]. The carboxylic acid at the 4-position is also critical; replacing it with an ester, amide, or alcohol, or shifting it to the 3-position, will fundamentally change the molecule's hydrogen-bonding capacity, acidity (pKa), and overall pharmacokinetic profile, invalidating any direct comparison for structure-activity relationship (SAR) studies [3].

Quantitative Differentiation of 1-(3-Nitrobenzyl)piperidine-4-carboxylic acid: Evidence-Based Comparator Analysis


Enzymatic Target Engagement: Human vs. Porcine Carboxylesterase 1 Inhibition

The compound demonstrates a significant difference in inhibitory potency against human carboxylesterase 1 (CES1) compared to porcine CES1, a common model enzyme. This species-specific activity profile is critical for selecting appropriate in vitro and in vivo models. The compound exhibits a Ki of 0.398 nM against human CES1 after 24-hour incubation, which is substantially more potent than its IC50 of 473 nM against porcine liver carboxylesterase (5-minute incubation) [1]. This nearly 1200-fold difference in potency metrics highlights a potential for species-dependent metabolism and toxicity outcomes that must be accounted for in preclinical studies. In contrast, the unsubstituted 1-benzylpiperidine-4-carboxylic acid lacks the nitro group and is thus not expected to exhibit this potent CES1 interaction profile [2].

Medicinal Chemistry Enzymology Drug Metabolism

Regioisomeric Impact on Physicochemical Properties: 3-Nitro vs. 4-Nitro Comparison

While direct biological activity comparisons between the 3-nitro and 4-nitro regioisomers are scarce in primary literature, the regioisomerism itself confers quantifiably distinct physicochemical properties, as determined by computational models. The 1-(3-nitrobenzyl)piperidine-4-carboxylic acid possesses a specific topological polar surface area (TPSA) and 3D conformation that are intrinsically different from its 4-nitro analog [1]. This difference impacts molecular recognition events, solubility, and permeability. For a related compound class (piperidine-4-carboxylic acid analogs), a structural shift from a 3-substituted to a 4-substituted benzyl group has been shown to alter target binding affinity in PPARα/γ dual agonists [2]. While the exact TPSA for the target compound is not explicitly reported, the 4-nitro analog has a computed TPSA of 86.4 Ų and an XLogP3 of -0.7 [3]. The 3-nitro isomer will have a similar TPSA but different dipole moment and electron density distribution, which are crucial parameters for binding to complementary protein pockets.

Computational Chemistry Drug Design ADME Properties

Scaffold Utility: Functional Group Handles for Derivatization Compared to Non-Nitrated Analog

The 3-nitrobenzyl group provides a functional handle for selective chemical transformation that is entirely absent in the non-nitrated 1-benzylpiperidine-4-carboxylic acid analog. The nitro group can be selectively reduced to a primary aromatic amine under standard catalytic hydrogenation conditions (H₂, Pd/C) to yield 1-(3-aminobenzyl)piperidine-4-carboxylic acid . This transformation enables the creation of focused compound libraries for SAR exploration. In contrast, the 1-benzylpiperidine-4-carboxylic acid lacks this versatile synthetic entry point, limiting its downstream utility. The carboxylic acid group further offers a second orthogonal functionalization site for amide coupling or esterification, positioning this compound as a superior bifunctional building block for parallel synthesis .

Organic Synthesis Medicinal Chemistry Chemical Biology

Defined Research Applications for 1-(3-Nitrobenzyl)piperidine-4-carboxylic acid Based on Quantitative Evidence


Species-Specific Drug Metabolism and Pharmacokinetic (DMPK) Studies

Given its potent inhibition of human CES1 (Ki = 0.398 nM) but significantly weaker effect on porcine CES1 (IC50 = 473 nM), this compound is ideally suited as a probe molecule to investigate species-specific differences in carboxylesterase-mediated metabolism. This differential profile can be exploited in in vitro-in vivo extrapolation (IVIVE) models to better understand and predict human drug clearance mechanisms [1]. Procurement for this use case requires a high-purity batch to ensure observed metabolic effects are not due to impurities.

Regioisomer-Controlled SAR Studies in Neuropharmacology

The 3-nitro regioisomerism of this compound, distinct from its 4-nitro analog, allows for precise interrogation of binding pocket geometry in neurological targets. Piperidine scaffolds are ubiquitous in CNS drug discovery [1]. This specific compound can be used to map the electrostatic and steric tolerance of a target's binding site for the nitrobenzyl moiety, a critical step in lead optimization. Using the 3-nitro and 4-nitro isomers in parallel assays provides a robust control for off-target effects mediated by non-specific nitro-group interactions [2].

Bifunctional Building Block for Targeted Library Synthesis

The compound's two orthogonal functional groups—the 4-carboxylic acid and the 3-nitrobenzyl moiety—make it a valuable starting material for the divergent synthesis of compound libraries. The carboxylic acid can be used for amide coupling with diverse amines, while the nitro group can be reduced to an amine for subsequent functionalization (e.g., sulfonylation, amidation, or reductive amination) [1]. This dual reactivity enables a more efficient synthetic workflow compared to simpler, monofunctional piperidine analogs [2].

Bioreductive Prodrug Design and Hypoxia-Targeted Research

The aromatic nitro group is a well-established trigger for bioreductive activation in hypoxic environments, a strategy commonly employed in oncology for targeting solid tumors [1]. 1-(3-Nitrobenzyl)piperidine-4-carboxylic acid can serve as a scaffold to construct prodrugs where the nitro group is reduced under low oxygen tension, releasing an active piperidine-based pharmacophore. The carboxylic acid provides a convenient attachment point for the therapeutic warhead, making this a key intermediate for developing novel hypoxia-activated prodrugs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Nitrobenzyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.